molecular formula C24H24N4O2 B2812340 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900294-33-9

1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2812340
CAS No.: 900294-33-9
M. Wt: 400.482
InChI Key: KNEPLCRYUZNHMH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds usually involves the formation of the pyrrole and pyrimidine rings in separate steps, followed by a fusion of the two rings . The exact method would depend on the specific substituents present on the molecule.


Molecular Structure Analysis

The molecule contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system with a five-membered pyrrole ring fused to a six-membered pyrimidine ring. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolopyrimidine core and the piperidine ring. The pyrrolopyrimidine core is aromatic and hence relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring can act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrrolopyrimidine core could contribute to its stability and solubility. The piperidine ring could influence its basicity .

Scientific Research Applications

Anti-cancer Activities

Research into similar compounds has shown significant anti-cancer activities across a range of human tumor cell lines. The presence of structural features such as piperidine, benzoyl, and benzyl groups in the pyrimidine ring have been associated with increased anti-cancer activities. Compounds exhibiting these features demonstrated notable activity against specific cancer cell lines, highlighting the importance of structure-activity relationships in the development of potential anti-cancer agents (Singh & Paul, 2006).

Synthesis of Heterocyclic Compounds

Innovative synthetic routes have been developed to create complex heterocyclic compounds incorporating elements like piperidine. These methods have yielded novel pyrimidine derivatives, demonstrating the versatility of piperidine-based compounds in synthesizing diverse heterocyclic structures. Such synthetic advancements are crucial for exploring new therapeutic agents with potential biological activities (Paronikyan et al., 2016).

Development of Novel Hybrid Molecules

Research has also focused on creating hybrid molecules that incorporate structural motifs similar to the compound . These hybrids have been synthesized using efficient procedures under specific conditions, leading to the formation of bis(pyrimidines) with potential for further biological evaluation. The exploration of such hybrids opens new avenues for the discovery of compounds with enhanced therapeutic properties (Mekky et al., 2021).

Chemical Modifications for Enhanced Properties

Modifications to the chemical structure of related compounds have been investigated with the aim of optimizing biological properties, such as analgesic effects. Adjustments to the pyridine moiety, for instance, have shown to influence the biological activity of these compounds, highlighting the potential for chemical modifications to improve therapeutic profiles (Ukrainets et al., 2015).

Antiviral and Cytotoxic Evaluation

Certain derivatives have been synthesized and evaluated for their antiviral and cytotoxic activities, showcasing the potential of piperidine-based compounds in combating viral infections and cancer. Some compounds displayed activity against herpes simplex virus and human immunodeficiency virus, in addition to broad-spectrum antitumor activity, underscoring the therapeutic potential of these molecules (El-Subbagh et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for improved activity .

Properties

IUPAC Name

6-benzyl-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-17-9-8-14-27-21(17)25-22-19(23(27)29)15-20(24(30)26-12-6-3-7-13-26)28(22)16-18-10-4-2-5-11-18/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEPLCRYUZNHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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